2-Cyano-4-cyclopropoxynicotinic acid
Description
2-Cyano-4-cyclopropoxynicotinic acid is a synthetic nicotinic acid derivative featuring a cyano (-CN) group at the 2-position and a cyclopropoxy (-O-C3H5) substituent at the 4-position of the pyridine ring. However, direct data on its properties or applications are absent in the provided evidence. The following comparisons are inferred from structurally related compounds in the evidence, emphasizing substituent effects, functional group behavior, and safety profiles.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-cyano-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-9(10(13)14)8(3-4-12-7)15-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
InChI Key |
BVEHIPMADALTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-cyclopropoxynicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Introduction of the Cyano Group: The cyano group is introduced at the 2-position through a cyanation reaction. This can be achieved using reagents such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under appropriate conditions.
Cyclopropoxylation: The cyclopropoxy group is introduced at the 4-position through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with cyclopropyl alcohol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-cyclopropoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyano and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
2-Cyano-4-cyclopropoxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Cyano vs.
- Cyclopropoxy vs. Methoxy/Phenoxy: The cyclopropoxy group offers steric hindrance and metabolic resistance, contrasting with the smaller methoxy group in or the bulkier dichlorophenoxy group in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
